Isopropyl linoleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

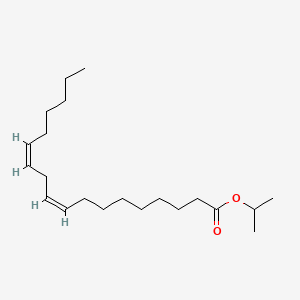

Isopropyl linoleate is an ester formed by the reaction of isopropyl alcohol and linoleic acid. It is a pale yellow, oily liquid commonly used in cosmetics and personal care products as a skin conditioning agent and emollient . The compound is known for its ability to act as a lubricant on the skin’s surface, providing a soft and smooth appearance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Isopropyl linoleate is synthesized through the esterification of isopropyl alcohol with linoleic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions often include maintaining a temperature range of 60-80°C and removing the water formed during the reaction to drive the equilibrium towards ester formation .

Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Análisis De Reacciones Químicas

Types of Reactions: Isopropyl linoleate undergoes various chemical reactions, including:

Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and atmospheric oxygen.

Transesterification: Catalysts like sodium methoxide or sulfuric acid are used to facilitate transesterification.

Major Products Formed:

Oxidation: Hydroperoxides and other oxidation products.

Hydrolysis: Isopropyl alcohol and linoleic acid.

Transesterification: Different esters depending on the alcohol used.

Aplicaciones Científicas De Investigación

Cosmetic Applications

Isopropyl linoleate is widely used in cosmetics as a skin conditioning agent. Its emollient properties help to soften and smooth the skin, making it a desirable ingredient in various formulations.

Emollient Properties

- Skin Hydration : Studies have shown that this compound can enhance skin hydration when used topically, particularly when combined with other fatty acids.

- Barrier Function : Research indicates that it may improve the skin's barrier integrity, which is crucial for maintaining moisture levels and protecting against environmental damage.

Formulation Concentrations

Pharmaceutical Applications

The potential therapeutic benefits of this compound extend beyond cosmetics into pharmaceuticals.

Anti-Inflammatory Properties

- In vitro studies suggest that this compound may possess anti-inflammatory effects by suppressing inflammatory mediators in human monocytes. However, further research, including clinical trials, is necessary to confirm these findings.

Skin Irritation Studies

- Safety assessments have shown varying irritation results; for instance, a study indicated that 10% this compound was classified as a slight irritant, while undiluted forms exhibited more significant irritation . These findings highlight the importance of formulation concentration in minimizing adverse effects.

Comparative Analysis with Other Fatty Acid Esters

To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds.

| Compound | Emollient Properties | Anti-Inflammatory Effects | Typical Use Concentration |

|---|---|---|---|

| This compound | High | Potentially present | 0.1% - 10% |

| Isopropyl Myristate | Very High | Yes | 5% - 20% |

| Isopropyl Palmitate | Moderate | Limited | 5% - 15% |

Skin Hydration Study

A study involving healthy volunteers demonstrated that topical application of this compound significantly improved skin hydration levels compared to baseline measurements. This effect was attributed to its ability to enhance lipid composition in the stratum corneum.

Irritation Assessment

In a controlled study on albino rabbits, the irritation potential of this compound was evaluated through repeated applications over several weeks. Results indicated that lower concentrations were well tolerated, while undiluted formulations led to more pronounced irritation .

Conclusion and Future Directions

This compound shows significant promise as an emollient and potential anti-inflammatory agent in both cosmetic and pharmaceutical applications. However, further studies are essential to fully elucidate its mechanisms of action and optimize its use in formulations.

Future research should focus on:

- Long-term effects of topical application.

- Optimal concentrations for various skin types.

- Broader clinical trials to confirm efficacy and safety.

Mecanismo De Acción

The mechanism of action of isopropyl linoleate primarily involves its interaction with the skin’s surface. As an emollient, it forms a thin layer on the skin, reducing water loss and providing a smooth and soft texture . The compound’s molecular targets include the lipids in the stratum corneum, where it helps to maintain skin hydration and integrity .

Comparación Con Compuestos Similares

- Isopropyl myristate

- Isopropyl palmitate

- Isopropyl stearate

- Isopropyl oleate

Comparison: Isopropyl linoleate is unique among these compounds due to its high content of linoleic acid, which is an essential fatty acid with beneficial properties for skin health . Unlike other isopropyl esters, this compound provides additional benefits such as improved skin barrier function and anti-inflammatory effects .

Propiedades

Número CAS |

22882-95-7 |

|---|---|

Fórmula molecular |

C21H38O2 |

Peso molecular |

322.5 g/mol |

Nombre IUPAC |

propan-2-yl octadeca-9,12-dienoate |

InChI |

InChI=1S/C21H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(22)23-20(2)3/h8-9,11-12,20H,4-7,10,13-19H2,1-3H3 |

Clave InChI |

XEIOPEQGDSYOIH-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |

SMILES canónico |

CCCCCC=CCC=CCCCCCCCC(=O)OC(C)C |

Key on ui other cas no. |

22882-95-7 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.